
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound, which includes a pyrrolidine ring and a dimethyl(oxo)-l6-sulfanylidene group, contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a pyrrolidine derivative with a suitable carboxylic acid derivative under amide bond-forming conditions . The reaction conditions often include the use of coupling reagents such as EDCI or DCC, and the reaction is typically carried out in an organic solvent like dichloromethane or DMF.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the efficient synthesis of the pyrrolidine ring and subsequent functionalization steps . The use of automated systems and optimized reaction conditions can help in achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or other reduced sulfur-containing compounds .
Aplicaciones Científicas De Investigación
(S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
The uniqueness of (S)-N-(Dimethyl(oxo)-l6-sulfanylidene)pyrrolidine-2-carboxamide lies in its distinct chemical structure, which includes a dimethyl(oxo)-l6-sulfanylidene group. This unique structure contributes to its specific chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C7H14N2O2S |
|---|---|
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
(2S)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |
Clave InChI |
SWVURHALGJEQHR-LURJTMIESA-N |
SMILES isomérico |
CS(=NC(=O)[C@@H]1CCCN1)(=O)C |
SMILES canónico |
CS(=NC(=O)C1CCCN1)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


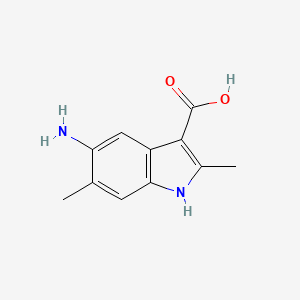
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)
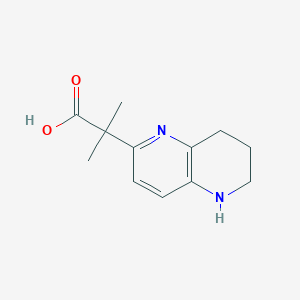
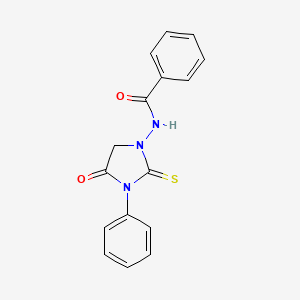
![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)

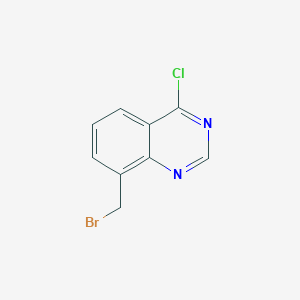
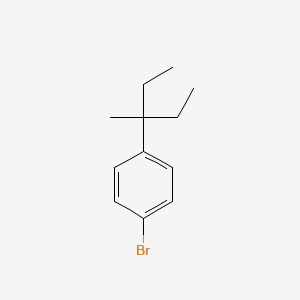

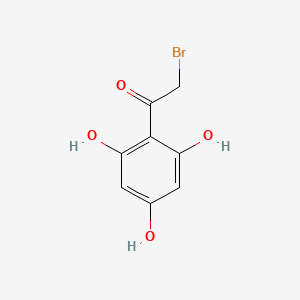
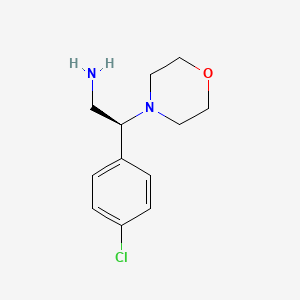
![5-Hydroxy-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12949950.png)

